Levoglucosan

Catalog No.
S610352
CAS No.
498-07-7
M.F
C6H10O5
M. Wt
162.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levoglucosan

CAS Number

498-07-7

Product Name

Levoglucosan

IUPAC Name

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

TWNIBLMWSKIRAT-VFUOTHLCSA-N

SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Solubility

62.3 mg/mL

Synonyms

1,6-Anhydro-D-glucose; Levoglucosan; 1,6-Anhydro-D-glucopyranoside; 1,6-Anhydroglucose; Leucoglucosan; NSC 46243;

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O

Levoglucosan (C6H10O5) is a six-carbon ring molecule formed when carbohydrates, like starch and cellulose, undergo pyrolysis (thermal decomposition) []. This process is prevalent during biomass burning, making Levoglucosan a valuable tracer for studying biomass burning in the atmosphere [].


Molecular Structure Analysis

Levoglucosan possesses a unique bicyclic structure consisting of a six-membered anhydrohexose ring fused with a five-membered oxygen-containing ring []. This structure classifies Levoglucosan as an anhydro sugar, a dehydrated form of sugar. The key feature of its structure is the 1,6-anhydro bridge, which links the first and sixth carbon atoms, creating a stable ring structure.


Chemical Reactions Analysis

Synthesis

Levoglucosan is primarily obtained through the pyrolysis of cellulose under controlled conditions. Here's the balanced equation for this reaction:

(C6H10O5)n (cellulose) --> n C6H10O5 (levoglucosan) + other products []

Decomposition

At higher temperatures (>500°C), Levoglucosan further decomposes into smaller molecules like fragmentation products and non-condensable gases [].

Hydrolysis

A crucial reaction of Levoglucosan is its hydrolysis, where it breaks down into the fermentable sugar glucose:

C6H10O5 (levoglucosan) + H2O --> C6H12O6 (glucose) []

This reaction makes Levoglucosan a potential source for biofuel production.

Physical and Chemical Properties

  • Melting Point: Not reported (predicted to decompose before melting) [].
  • Boiling Point: Predicted to be 384°C (723°F) [].
  • Density: 1.69 g/cm³ [].
  • Solubility: Soluble in water and polar organic solvents like ethanol and methanol [].
  • Stability: Relatively stable at room temperature, but decomposes at higher temperatures [].

Understanding Biomass Pyrolysis:

Levoglucosan is a key intermediate product released during biomass pyrolysis, the thermochemical process of converting organic matter into fuels and other products. Studying its thermal decomposition helps scientists understand the underlying mechanisms of this process. Researchers use density functional theory (DFT), a computational method based on quantum mechanics, to investigate the breakdown of levoglucosan. This helps predict the pathways for producing various gases like carbon monoxide (CO), carbon dioxide (CO2), and acetaldehyde during pyrolysis. (Source: Quantitative study of the pyrolysis of levoglucosan to generate small molecular gases)

Improving Biofuel Production:

Cellulose, a major component of plant cell walls, is considered a promising source of renewable biofuels. However, extracting fermentable sugars from cellulose (saccharification) remains a challenge. Scientists are exploring the potential of microbial conversion of levoglucosan as an alternative approach. Fungal enzymes known as levoglucosan kinases can convert levoglucosan into glucose, a readily fermentable sugar, potentially leading to a more efficient biofuel production process. (Source: Conversion of levoglucosan into glucose by the coordination of four enzymes through oxidation, elimination, hydration, and reduction: )

Synthesis of Bioactive Materials:

Aside from its role in biofuels, levoglucosan shows promise as a starting material for synthesizing novel biomaterials. Its ring-opening polymerization can lead to the production of stereoregular polysaccharides with various biological activities. These customized sugars hold potential applications in the development of anti-HIV drugs and biocompatible materials for medical use. Research on levoglucosan degradation pathways is believed to contribute to the efficient synthesis of these valuable biomaterials. (Source: Conversion of levoglucosan into glucose by the coordination of four enzymes through oxidation, elimination, hydration, and reduction: )

Physical Description

Solid

XLogP3

-2.1

Appearance

Powder

Melting Point

183°C

UNII

5132N17FSD

Other CAS

498-07-7

Wikipedia

Levoglucosan

Dates

Modify: 2023-09-14

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